molecular formula C14H16N4O B2428484 7-(methylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2134379-97-6

7-(methylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2428484
CAS No.: 2134379-97-6
M. Wt: 256.309
InChI Key: VYINAJWSOUZTBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(methylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound is notable for its unique structure, which includes a pyrazolo[1,5-a]pyrazine core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(methylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe methylamino and methylphenyl groups are introduced via substitution reactions using reagents such as methylamine and 4-methylphenyl derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-(methylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

7-(methylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 7-(methylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(methylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific substitution pattern and the presence of both methylamino and methylphenyl groups. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

7-(methylamino)-2-(4-methylphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-9-3-5-10(6-4-9)11-7-12-14(19)16-8-13(15-2)18(12)17-11/h3-7,13,15H,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYINAJWSOUZTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(CNC(=O)C3=C2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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